N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
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Overview
Description
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C12H14ClN3O2S. It is characterized by the presence of an imidazole ring attached to a propyl chain, which is further connected to a 4-chlorobenzenesulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide typically involves the reaction of 1-(3-aminopropyl)imidazole with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the imidazole ring can produce an imidazolone .
Scientific Research Applications
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. Additionally, the sulfonamide group can interact with proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound shares the imidazole and propyl chain but lacks the sulfonamide group.
4-Chlorobenzenesulfonamide: This compound contains the sulfonamide group but lacks the imidazole and propyl chain.
Uniqueness
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNJVWRQQSQPPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCN2C=CN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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